N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound featuring a thiadiazole ring and a thiazolo[3,2-a]pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and thiazolo[3,2-a]pyrimidinone cores. These cores are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:
Condensation reactions: Involving the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Cyclization reactions: Forming the thiadiazole and thiazolo[3,2-a]pyrimidinone rings through intramolecular cyclization processes.
Amidation reactions: To introduce the acetamide group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Converting the thiazole ring to its oxidized form.
Reduction: Reducing functional groups within the molecule.
Substitution reactions: Replacing specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of sulfones or sulfoxides.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted analogs.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Medicinal Chemistry: Investigated for its cytotoxic properties against cancer cells.
Biology: Studied for its antimicrobial and antifungal activities.
Industry: Explored for its use in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interaction with enzymes or receptors involved in cellular processes.
Pathways: Involvement in signaling pathways such as STAT3, which is crucial in cancer therapy.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial properties.
Thiazolo[3,2-a]pyrimidinone derivatives: Used in various medicinal applications.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S2/c1-6-14-15-10(20-6)13-8(17)4-7-5-19-11-12-3-2-9(18)16(7)11/h2-3,7H,4-5H2,1H3,(H,13,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMXRSUWAMDOKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2CSC3=NC=CC(=O)N23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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